
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule with potential therapeutic applications in cancer treatment. DMXAA was first discovered in the 1980s and has since been extensively studied for its anti-cancer properties.
科学研究应用
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor regression in a variety of cancer models, including melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
作用机制
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide works by activating the immune system to attack cancer cells. It does this by binding to and activating the stimulator of interferon genes (STING) pathway, which leads to the production of interferons and other immune system molecules. These molecules then activate immune cells, such as T cells and natural killer cells, to attack cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It increases the production of interferons and other immune system molecules, as well as cytokines and chemokines. It also leads to the activation of immune cells, such as T cells and natural killer cells, and the recruitment of other immune cells to the site of the tumor. This compound has also been shown to have anti-angiogenic properties, meaning it can prevent the formation of new blood vessels that tumors need to grow.
实验室实验的优点和局限性
One advantage of 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations in lab experiments. It can be toxic to normal cells at high doses, which can make it difficult to use in certain experiments. It also has a short half-life in the body, meaning it needs to be administered frequently or in high doses to maintain its effectiveness.
未来方向
There are several future directions for 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide research. One area of focus is on improving its effectiveness in cancer treatment. This could involve developing new formulations or combination therapies that enhance its anti-cancer properties. Another area of focus is on understanding its potential applications in other diseases, such as viral infections or autoimmune disorders. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in humans, to determine its potential as a clinical therapy.
合成方法
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide can be synthesized through a multi-step process starting with 2,6-dimethylpyridine-3-carboxylic acid. The acid is first converted to an acid chloride, which is then reacted with dimethylamine to form the amide. The amide is then reduced to the corresponding amine, which is finally acylated with 2,6-dimethylphenylacetyl chloride to yield this compound.
属性
IUPAC Name |
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-6-5-7-12(2)15(11)18-16(20)13-8-9-14(17-10-13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZAXQKOIWJBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

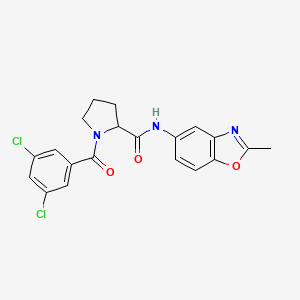
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
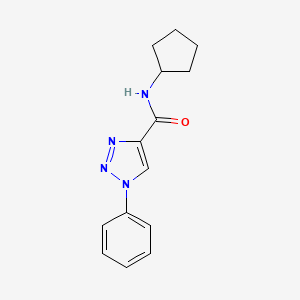
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
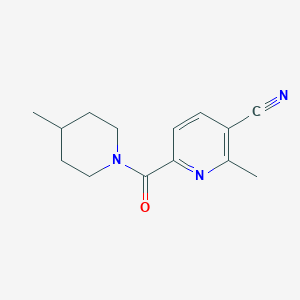
![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)
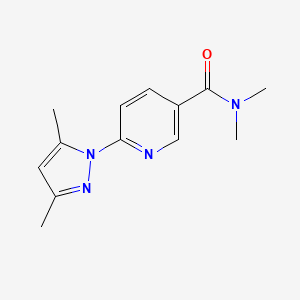
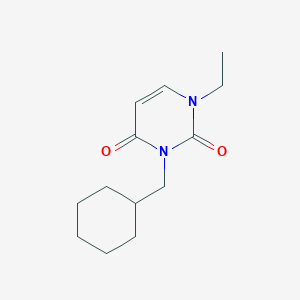
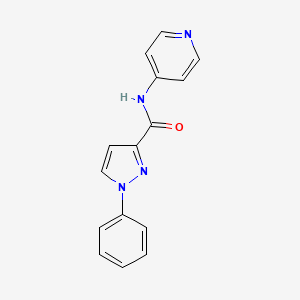

![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)